molecular formula C16H14N4O2 B3008524 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one CAS No. 213251-10-6

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one

Cat. No.: B3008524
CAS No.: 213251-10-6
M. Wt: 294.314
InChI Key: BJXRXVVCDQPESR-UHFFFAOYSA-N
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Description

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a benzimidazole ring, a furan ring, and a pyrrolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one typically involves multi-step organic reactions. One common approach is to start with the construction of the benzimidazole ring, followed by the introduction of the furan ring and the pyrrolone moiety. The amino group is usually introduced in the final steps to avoid unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the benzimidazole ring can produce dihydrobenzimidazole derivatives.

Scientific Research Applications

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery.

    Medicine: It has shown promise in preliminary studies as an anti-tumor and anti-viral agent.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one involves its interaction with specific molecular targets. The benzimidazole ring can bind to DNA, while the furan and pyrrolone moieties can interact with proteins and enzymes. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share the benzimidazole ring and have similar biological activities.

    Furan derivatives: Compounds with a furan ring are known for their anti-tumor and anti-viral properties.

    Pyrrolone derivatives: These compounds are used in the synthesis of pharmaceuticals and materials.

Uniqueness

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(furan-2-ylmethyl)-5-imino-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c17-15-14(16-18-11-5-1-2-6-12(11)19-16)13(21)9-20(15)8-10-4-3-7-22-10/h1-7,17,21H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXVRZDMBXJUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1CC2=CC=CO2)C3=NC4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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